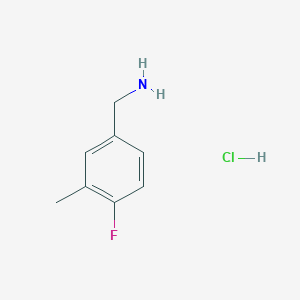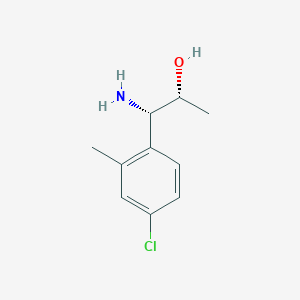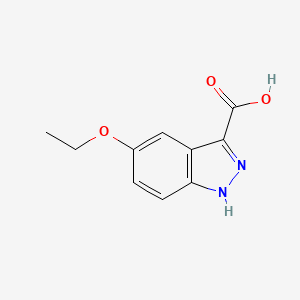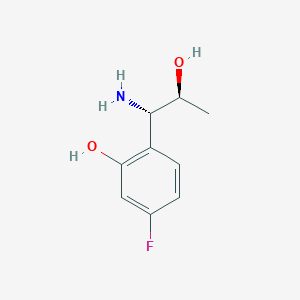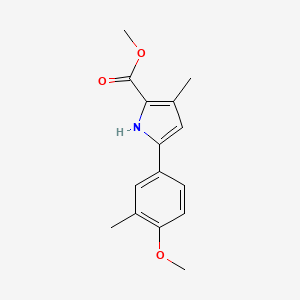
3-Bromo-4-chloro-5-methoxybenzoylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-chloro-5-methoxybenzoylchloride is an organic compound with the molecular formula C8H6BrClO2 It is a derivative of benzoyl chloride, featuring bromine, chlorine, and methoxy substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-5-methoxybenzoylchloride typically involves the chlorination and bromination of 5-methoxybenzoyl chloride. The process can be summarized as follows:
Starting Material: 5-Methoxybenzoyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to handle the bromination and chlorination reactions.
Catalyst Recovery: Efficient recovery and recycling of catalysts to minimize costs and environmental impact.
Purification: Purification of the final product through distillation or recrystallization to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-chloro-5-methoxybenzoylchloride undergoes various chemical reactions, including:
Substitution Reactions: Nucleophilic substitution reactions where the chlorine or bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: Oxidation reactions to form corresponding acids or reduction reactions to form alcohols.
Coupling Reactions: Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Coupling: Palladium catalysts (Pd) with boronic acids in the presence of bases like potassium carbonate (K2CO3).
Major Products Formed
Substitution: Formation of substituted benzoyl chlorides.
Oxidation: Formation of 3-Bromo-4-chloro-5-methoxybenzoic acid.
Reduction: Formation of 3-Bromo-4-chloro-5-methoxybenzyl alcohol.
Coupling: Formation of biaryl compounds with various substituents.
Applications De Recherche Scientifique
3-Bromo-4-chloro-5-methoxybenzoylchloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-chloro-5-methoxybenzoylchloride involves its reactivity towards nucleophiles and electrophiles. The compound can act as an electrophile due to the presence of electron-withdrawing groups (bromine and chlorine), making the carbonyl carbon more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations and coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-4-methoxybenzenesulfonyl chloride
- 3-Bromo-4-methoxybenzaldehyde
- 3-Bromo-4-methoxybenzonitrile
Uniqueness
3-Bromo-4-chloro-5-methoxybenzoylchloride is unique due to the combination of bromine, chlorine, and methoxy substituents on the benzene ring. This unique substitution pattern imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of both bromine and chlorine allows for selective substitution reactions, while the methoxy group can influence the electronic properties of the molecule.
Propriétés
Formule moléculaire |
C8H5BrCl2O2 |
|---|---|
Poids moléculaire |
283.93 g/mol |
Nom IUPAC |
3-bromo-4-chloro-5-methoxybenzoyl chloride |
InChI |
InChI=1S/C8H5BrCl2O2/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3H,1H3 |
Clé InChI |
PFKGPULDMGLKFF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1)C(=O)Cl)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



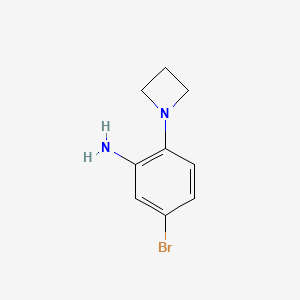
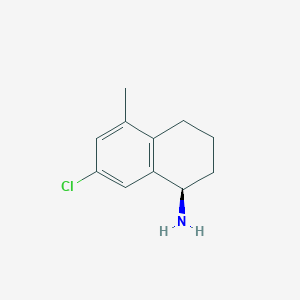
![4-Chloro-7-iodothieno[3,2-c]pyridine](/img/structure/B13039472.png)
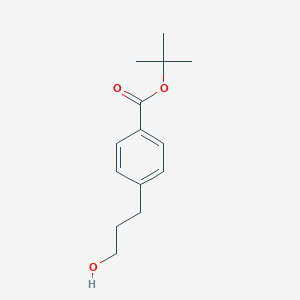

![Methyl (S)-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13039483.png)
